Biochemical Potency of NVS-PAK1-1 vs. ATP-Competitive and Allosteric PAK1 Inhibitors
NVS-PAK1-1 demonstrates biochemical potency that is superior to the widely used allosteric inhibitor IPA-3 and comparable to advanced ATP-competitive inhibitors. Its IC50 of 5 nM against dephosphorylated PAK1 represents a 500-fold improvement in potency compared to IPA-3 (IC50 = 2.5 µM) [1]. While NVS-PAK1-1 shows similar potency to the pan-group I inhibitor FRAX597 (PAK1 IC50 = 8 nM), it achieves this without the confounding inhibition of PAK2 and PAK3 .
| Evidence Dimension | PAK1 Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | 5 nM (dephosphorylated PAK1) |
| Comparator Or Baseline | IPA-3: 2.5 µM; FRAX597: 8 nM |
| Quantified Difference | 500-fold more potent than IPA-3 |
| Conditions | Caliper microfluidic mobility shift assay |
Why This Matters
This potency ensures robust target engagement in cellular assays at low nanomolar concentrations, minimizing off-target effects and compound consumption.
- [1] Karpov, A. S., et al. (2015). Optimization of a Dibenzodiazepine Hit to a Potent and Selective Allosteric PAK1 Inhibitor. ACS Med. Chem. Lett., 6(7), 776-781. View Source
